CID 12442678

Description

Based on contextual clues from related compounds (e.g., betulin derivatives and oscillatoxin analogs), CID 12442678 may belong to a class of triterpenoids or marine-derived toxins. For instance, betulin-derived inhibitors like betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) share structural motifs common in bioactive natural products, suggesting this compound could exhibit similar therapeutic or inhibitory properties .

Properties

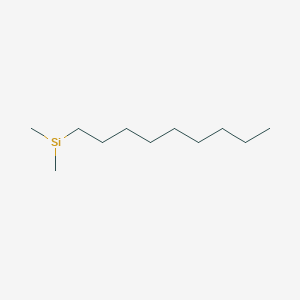

Molecular Formula |

C11H25Si |

|---|---|

Molecular Weight |

185.40 g/mol |

InChI |

InChI=1S/C11H25Si/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3 |

InChI Key |

BMMJGUHCJBKPNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 12442678 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The specific synthetic routes and reaction conditions can vary depending on the desired form of the compound and the available starting materials. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the compound through processes such as condensation, cyclization, and functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for the compound in various applications. This involves optimizing the synthetic routes to ensure cost-effectiveness, safety, and environmental sustainability. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

CID 12442678 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.

Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity and stability.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the functional group being replaced.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups, oxidation states, or molecular structures.

Scientific Research Applications

CID 12442678 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical entities. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may be used to investigate cellular processes, enzyme activities, and metabolic pathways. It can serve as a tool for probing the function of specific biomolecules.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity can be harnessed to target specific diseases or conditions.

Industry: this compound is used in various industrial applications, including the production of specialty chemicals, materials science, and environmental monitoring.

Mechanism of Action

The mechanism of action of CID 12442678 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the context in which the compound is used, and further research is often needed to fully elucidate its mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds from the evidence, emphasizing molecular features, bioactivity, and applications.

Table 1: Structural and Functional Comparison of CID 12442678 and Analogs

Key Findings:

Structural Similarities: this compound is hypothesized to share a triterpenoid backbone with betulin derivatives (CIDs 72326, 64971, 10153267), as these compounds are derived from betulin, a lupane-type triterpene. The addition of functional groups (e.g., caffeoyl in CID 10153267) enhances solubility and bioactivity, suggesting this compound may have similar modifications . Oscillatoxin derivatives (CIDs 101283546, 156582093) are structurally distinct, featuring macrocyclic polyketide frameworks, which are unrelated to triterpenoids but highlight the diversity of bioactive natural products .

Bioactivity: Betulinic acid (CID 64971) demonstrates potent anticancer activity, particularly against melanoma, via mitochondrial apoptosis pathways. Its carboxylic acid group enhances cellular uptake compared to betulin (CID 72326) . 3-O-Caffeoyl betulin (CID 10153267) shows improved antioxidant properties due to the caffeoyl moiety, which scavenges free radicals. This suggests this compound could exhibit similar synergistic effects if modified with phenolic groups .

This compound’s utility would depend on its specificity and safety in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.